molecular formula C14H23FN4 B2964328 3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine CAS No. 2034512-41-7

3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine

Cat. No.: B2964328
CAS No.: 2034512-41-7
M. Wt: 266.364
InChI Key: GINAICHNOMLVFP-UHFFFAOYSA-N
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Description

3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine is a chemical compound of interest in pharmaceutical and life sciences research. Compounds featuring a piperazine ring linked to a pyridazine core, similar to this one, are frequently investigated as key scaffolds in medicinal chemistry. The tert-butyl group can influence the molecule's metabolic stability and binding affinity, while the piperazine subgroup, modified with a fluoroethyl chain, is often utilized to fine-tune properties like solubility and lipophilicity, and can serve as a handle for further chemical modification. This specific molecular architecture suggests potential application in the discovery and development of new therapeutic agents. As a piperazine-pyridazine derivative, it may be suited for research targeting enzyme inhibition or receptor modulation, areas where such heterocyclic systems are commonly found . Researchers can employ this compound as a versatile building block (synthon) for the synthesis of more complex molecules, or as a core structure in the development of targeted screening libraries. The product is intended for research purposes by qualified laboratory personnel and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN4/c1-14(2,3)12-4-5-13(17-16-12)19-10-8-18(7-6-15)9-11-19/h4-5H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINAICHNOMLVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine typically involves multi-step procedures. One common route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Fluoroethyl Substitution: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides (e.g., fluoroethyl halides) in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyridazine ring.

    Reduction: Reduced forms of the piperazine moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group enhances its binding affinity and selectivity towards these targets. The piperazine moiety contributes to its pharmacokinetic properties, including solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Core

The tert-butyl group at position 3 distinguishes this compound from analogs with halogen or hydrogen substituents. For example:

  • 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine (3-chloro substitution) demonstrates acetylcholinesterase (AChE) inhibitory activity, highlighting the role of electron-withdrawing groups in enzyme interaction .

The tert-butyl group’s hydrophobicity may enhance membrane permeability compared to smaller substituents like chlorine or hydrogen.

Piperazine Ring Modifications

The 2-fluoroethyl group on the piperazine ring is a key differentiator from aryl- or alkyl-substituted analogs:

  • 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine (aryl substitution) shows AChE inhibition (IC₅₀ = 2.1 µM) , whereas 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (alkyl-ether substitution) exhibits antibacterial and antiviral activities .
  • 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (fluorinated aryl substitution) is a precursor for hydrazide derivatives with hypothesized central nervous system (CNS) activity .

The 2-fluoroethyl group may improve metabolic stability compared to aryl substituents, as fluorinated alkyl chains are less prone to oxidative degradation.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Pyridazine Substituent Piperazine Substituent LogP* Biological Activity Reference
3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine tert-butyl 2-fluoroethyl ~3.5† Hypothesized enzyme inhibition -
3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine Chlorine 4-chlorophenyl ~2.8 AChE inhibition (IC₅₀ = 2.1 µM)
6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone Hydrogen 2-fluorophenyl ~2.2 Precursor for CNS-active hydrazides
PAR2 antagonist I-191 tert-butyl (imidazo core) 4-fluorophenyl ~4.0 PAR2 antagonism

*Predicted using Molinspiration or similar tools. †Estimated based on structural analogs.

Biological Activity

3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing upon diverse sources to provide a comprehensive overview.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of pyridazine derivatives with piperazine moieties. The introduction of the fluorinated ethyl group enhances its pharmacological properties by improving solubility and bioavailability.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's ability to inhibit monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters. The biological evaluation indicated that derivatives with similar structures exhibit selective inhibition towards MAO-B, which is relevant for treating neurodegenerative diseases such as Alzheimer’s.

  • Inhibitory Potency : Compounds structurally related to this compound showed IC50 values in the nanomolar range for MAO-B, suggesting potent activity.
CompoundIC50 (µM)Selectivity Index
T30.039107.4
T60.013120.8

These findings suggest that modifications to the piperazine ring and the introduction of fluorinated groups significantly enhance MAO-B selectivity and potency .

2. Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary results indicated that while some derivatives caused significant cytotoxicity at higher concentrations, others demonstrated low toxicity profiles, making them suitable candidates for further development.

  • Cytotoxicity Results :
    • T3 : IC50 = 27.05 µM (significant cytotoxicity)
    • T6 : IC50 = 120.6 µM (minimal cytotoxicity)

This differential toxicity suggests that careful structural modifications can lead to compounds with desirable therapeutic indices .

3. Neuroprotective Effects

In addition to MAO inhibition, compounds like this compound have shown potential neuroprotective effects in vitro. These effects are hypothesized to arise from their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:

  • Alzheimer’s Disease Models : In animal models of Alzheimer’s disease, compounds with structural similarities exhibited improved cognitive functions and reduced amyloid plaque formation.
  • Cancer Treatment : In vitro studies on human cancer cell lines demonstrated that certain derivatives could induce apoptosis more effectively than standard chemotherapeutics, suggesting a novel mechanism of action.

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